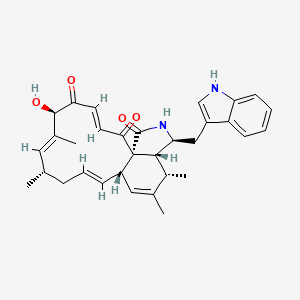
Heptacosaethylene glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacosaethylene glycol is a poly(ethylene glycol).
Wissenschaftliche Forschungsanwendungen
1. Environmental Degradation and Biodegradation
Heptacosaethylene glycol, as part of polyethylene glycols (PEGs), is studied for its environmental impact and biodegradation processes. Research has shown that PEGs are attacked by microorganisms in sewage, river waters, and soil, highlighting their biodegradability and environmental interactions (Jones & Watson, 1976).
2. Applications in Liquid Crystalline Systems
Heptacosaethylene glycol is utilized in studies of liquid crystalline systems. For example, its role in forming hexagonal liquid-crystalline structures has been researched, particularly in systems involving heptane, nonionic surfactants, and water (Cordobes, Muñoz, & Gallegos, 1997).
3. Analytical and Bioanalytical Methods
Heptacosaethylene glycol, as a PEG derivative, has significant relevance in analytical and bioanalytical methods. This includes its use in enhancing the growth of mammalian cells (Shintani, Iwamoto, & Kitano, 1988), and in solid-phase microextraction methods for biological sample analysis (Xu et al., 2011).
4. Role in Biomolecule Fractionation
Research has also focused on the use of PEGs, including heptacosaethylene glycol, in the fractionation of biomolecules, particularly in the study of membrane proteins and their separation (Sánchez-Ferrer, Bru, & García-Carmona, 1994).
5. Pharmaceutical and Clinical Research
Heptacosaethylene glycol plays a role in pharmaceutical and clinical research, particularly in the context of PEGylation and its impact on the pharmacokinetic and pharmacological profiles of therapeutic molecules (Zhang et al., 2020).
6. Industrial and Chemical Applications
It is also significant in industrial and chemical applications, such as in the synthesis of PEG derivatives and their diverse chemical and biological applications (Harris, 1985).
Eigenschaften
Produktname |
Heptacosaethylene glycol |
|---|---|
Molekularformel |
C54H110O28 |
Molekulargewicht |
1207.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C54H110O28/c55-1-3-57-5-7-59-9-11-61-13-15-63-17-19-65-21-23-67-25-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-47-79-49-51-81-53-54-82-52-50-80-48-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-26-68-24-22-66-20-18-64-16-14-62-12-10-60-8-6-58-4-2-56/h55-56H,1-54H2 |
InChI-Schlüssel |
ROBWXMBKZRGUGK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



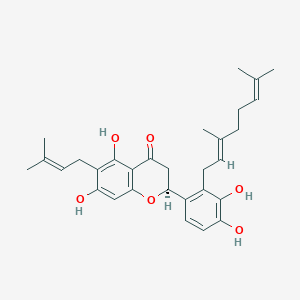
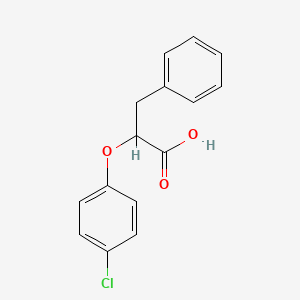
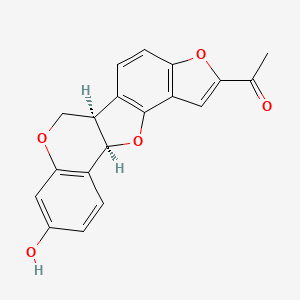
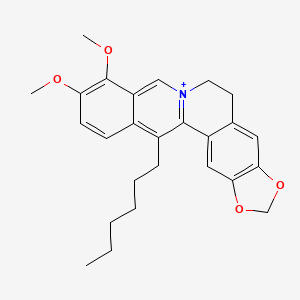


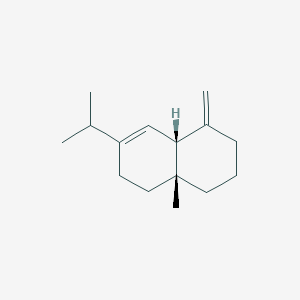

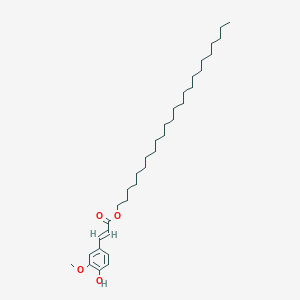
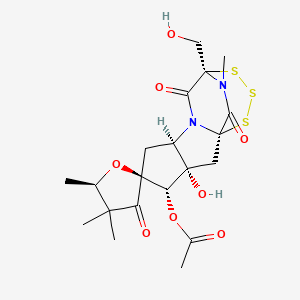
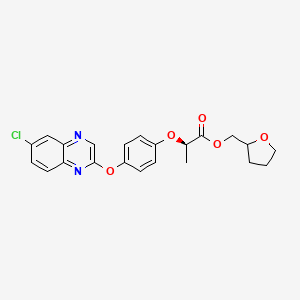
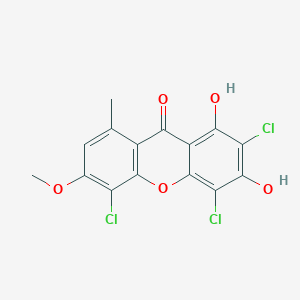
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
